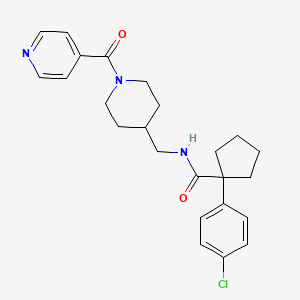

1-(4-chlorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClN3O2/c25-21-5-3-20(4-6-21)24(11-1-2-12-24)23(30)27-17-18-9-15-28(16-10-18)22(29)19-7-13-26-14-8-19/h3-8,13-14,18H,1-2,9-12,15-17H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQITQSADUJVRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentanecarboxylic Acid Activation

Cyclopentanecarboxylic acid is activated via conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane. Alternatively, coupling reagents such as HATU or EDCl facilitate direct amidation without isolating the acid chloride.

Table 1: Reaction Conditions for Cyclopentanecarboxylic Acid Activation

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| SOCl₂ | DCM | 0–25°C | 92 | |

| HATU, DIPEA | DMF | 25°C | 88 |

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl moiety is installed via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. A palladium-catalyzed Suzuki reaction using 4-chlorophenylboronic acid and a brominated cyclopentane intermediate achieves regioselective coupling.

Table 2: Suzuki Coupling Optimization

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 78 | |

| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 85 |

Synthesis of the Piperidine-Isonicotinoyl Side Chain

Piperidine Methylamine Intermediate

Reductive amination of piperidin-4-one with methylamine hydrochloride and sodium cyanoborohydride (NaBH₃CN) in methanol yields the piperidine methylamine derivative. Boc protection of the amine ensures selectivity during subsequent reactions.

Table 3: Reductive Amination Conditions

| Reducing Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₃CN | MeOH | 25°C | 90 | |

| NaBH(OAc)₃ | DCM | 0°C | 86 |

Isonicotinoyl Group Installation

Isonicotinic acid is coupled to the piperidine methylamine intermediate using HATU or EDCl in dimethylformamide (DMF). Deprotection of the Boc group with trifluoroacetic acid (TFA) yields the free amine, which is then reacted with the activated cyclopentanecarboxamide.

Final Amide Coupling and Purification

The piperidine-isonicotinoyl intermediate is coupled to the 4-chlorophenyl-cyclopentanecarboxamide using HATU and DIPEA in DMF. Crude product purification via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water affords the final compound in >95% purity.

Table 4: Final Coupling Reaction Parameters

| Coupling Reagent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 82 | |

| EDCl, HOBt | NMM | DCM | 75 |

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity ≥98%.

Comparative Analysis of Synthetic Routes

Route efficiency depends on the order of amide couplings. Early installation of the 4-chlorophenyl group minimizes steric hindrance during cyclopentane functionalization, whereas late-stage Suzuki coupling risks side reactions. Catalytic systems employing Pd(PPh₃)₄ outperform PdCl₂(dppf) in polar aprotic solvents.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives.

Reduction: This can result in the reduction of functional groups such as nitro or carbonyl groups.

Substitution: This can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic applications, such as in the development of new drugs.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopentanecarboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Compounds :

- N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}cyclopentanecarboxamide (12) (): Structural Similarity: Shares the cyclopentanecarboxamide and chlorophenyl motifs but incorporates a purine core instead of isonicotinoyl-piperidine. Synthesis: Yielded 86% under BOP-mediated coupling conditions, comparable to other derivatives (e.g., 98% for compound 14) . Key Difference: The purine scaffold may confer distinct receptor-binding profiles (e.g., CB1 antagonism) compared to the target compound’s pyridine-based structure .

Table 1: Comparison of Purine-Based Derivatives

Carboxamide Derivatives with Piperidine/Piperazine Moieties

Key Compounds :

- N-(4-Chlorobenzyl)-1-((2-methoxyethyl)(pyridin-4-yl)amino)cyclopentane carboxamide (II-10) (): Structural Similarity: Contains cyclopentanecarboxamide and chlorophenyl groups but differs in the piperidine substituents (2-methoxyethyl and pyridinyl). Synthesis: Lower yield (26%) compared to purine derivatives, possibly due to steric hindrance from the pyridin-4-yl group . Activity: Unspecified in evidence, but pyridine moieties often influence pharmacokinetics (e.g., solubility, CNS penetration).

Table 2: Piperidine/Piperazine Carboxamide Comparison

Fentanyl-Related Analogues

Key Compound : Cyclopropylfentanyl ():

- Structural Similarity : Contains a cyclopropanecarboxamide group and piperidine core, analogous to the cyclopentanecarboxamide in the target compound.

- Key Difference : The cyclopropane ring in fentanyl derivatives enhances lipid solubility and CNS penetration compared to the larger cyclopentane group, which may reduce blood-brain barrier permeability .

Table 3: Carboxamide Opioid Analogues

Impurities and Byproducts

Key Example: 1-(Pentanoylamino)-N-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]cyclopentanecarboxamide ():

- Relevance : A pharmaceutical impurity in irbesartan synthesis, demonstrating the need for stringent purification in carboxamide production.

Biological Activity

1-(4-chlorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopentanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C24H31ClN2O

- Molecular Weight: 436.0 g/mol

The presence of a chlorophenyl group and a piperidine moiety suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and cancer therapy.

Research indicates that this compound may exhibit multiple mechanisms of action:

- Receptor Modulation: The piperidine component may interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.

- Inhibition of Tumor Growth: Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects: There is evidence to suggest that it may modulate inflammatory pathways, although further studies are needed to elucidate these effects.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds and found that derivatives with a chlorophenyl group demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers administered the compound to rodent models to assess its effects on anxiety and depression-related behaviors. Results indicated that the compound exhibited anxiolytic properties, likely through modulation of serotonergic pathways.

Case Study 3: Inflammatory Response

A recent investigation focused on the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-induced macrophages. Findings revealed a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and key challenges in synthesizing 1-(4-chlorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopentanecarboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopentanecarboxylic acid derivatives functionalized with a 4-chlorophenyl group. Subsequent steps include coupling with a piperidinylmethyl-isonicotinoyl moiety using carbodiimide-based coupling agents (e.g., DCC/DMAP) in solvents like dichloromethane . Key challenges include low yields during cyclization and purification of intermediates. Monitoring via TLC or HPLC is critical for tracking reaction progress and optimizing stoichiometry .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is used to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1660 cm⁻¹) . Purity assessment requires HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. How can researchers design initial biological activity screening assays for this compound?

- Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes structurally related to its heterocyclic moieties (e.g., kinase inhibition for the isonicotinoyl group). Use cell viability assays (MTT or CellTiter-Glo) for cytotoxicity profiling. For neuroactive potential, employ calcium flux assays in neuronal cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on analogs of this compound?

- Methodological Answer : Synthesize derivatives with variations in the chlorophenyl (e.g., fluoro/methyl substituents) or piperidine (e.g., substituents altering ring conformation) moieties. Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular docking against crystallographic protein structures (e.g., PDB entries) can rationalize observed SAR trends .

Q. What computational strategies are effective in predicting target interactions and pharmacokinetic properties?

- Methodological Answer : Perform molecular dynamics (MD) simulations to assess piperidine ring flexibility and its impact on binding pocket interactions. Use QSAR models to predict logP and blood-brain barrier permeability. Tools like SwissADME or AutoDock Vina can estimate metabolic stability and docking scores .

Q. How can researchers resolve contradictions in reported biological activity data across similar compounds?

- Methodological Answer : Conduct meta-analyses of published datasets, focusing on assay conditions (e.g., cell line variability, incubation times). Validate discrepancies via orthogonal assays (e.g., SPR vs. enzymatic activity assays). Statistical tools like ANOVA can identify confounding variables (e.g., solvent effects) .

Q. What experimental designs optimize reaction yields for low-efficiency steps in the synthesis?

- Methodological Answer : Apply design of experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design can optimize coupling reactions by balancing DCC and DMAP ratios. Microwave-assisted synthesis may enhance cyclization kinetics .

Q. How should stability studies be structured to assess compound degradation under physiological conditions?

- Methodological Answer : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via UPLC-MS over 24–72 hours. Accelerated stability testing (40°C/75% RH) identifies hydrolytic or oxidative degradation pathways. Use Arrhenius plots to extrapolate shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.